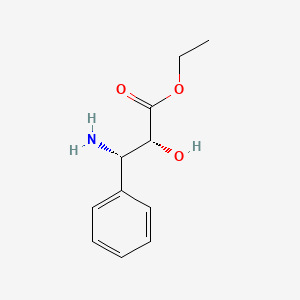

(2r,3s)-3-Phenylisoserine ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Ethyl Ester: A Key Chiral Building Block in Anticancer Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine ethyl ester, a chiral amino acid derivative, holds a position of considerable significance in the landscape of pharmaceutical sciences. Its paramount importance lies in its role as a pivotal precursor to the C-13 side-chain of the potent anticancer agents Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1][2] The precise stereochemistry of this molecule is fundamental to the therapeutic efficacy of these life-saving drugs. This technical guide provides an in-depth exploration of (2R,3S)-3-Phenylisoserine ethyl ester, encompassing its chemical identity, synthesis, analytical characterization, and its critical application in the synthesis of taxane-based chemotherapeutics.

Chemical Identity and Properties

A clear definition of the subject molecule is the foundation of any technical discussion. The key identifiers and physicochemical properties of (2R,3S)-3-Phenylisoserine ethyl ester are summarized below.

| Property | Value | Reference |

| Chemical Name | (2R,3S)-3-Phenylisoserine ethyl ester | [1] |

| Synonyms | Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate; (2R,3S)-3-Amino-2-hydroxy-3-phenylpropionic Acid Ethyl Ester | [1] |

| CAS Number | 143615-00-3 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

The Crucial Role in Taxane Synthesis

The clinical and commercial success of Paclitaxel and Docetaxel has driven extensive research into efficient and stereoselective synthetic routes. The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for the biological activity of these drugs. (2R,3S)-3-Phenylisoserine ethyl ester serves as a readily available and versatile starting material for the construction of this essential side chain.

The general synthetic strategy involves the coupling of a protected derivative of the phenylisoserine side chain with baccatin III or a related taxane core. The ethyl ester functionality in the title compound provides a convenient handle for subsequent chemical transformations, including protection of the amino and hydroxyl groups, followed by hydrolysis to the corresponding carboxylic acid for coupling.

Synthesis of (2R,3S)-3-Phenylisoserine Ethyl Ester

The stereoselective synthesis of (2R,3S)-3-Phenylisoserine ethyl ester is a critical aspect of its utility. A common and effective strategy involves the resolution of a racemic precursor, followed by functional group manipulation. While a direct, detailed protocol for the ethyl ester is not extensively published, a robust synthesis can be derived from established procedures for the corresponding methyl ester.[3] The key steps are outlined below.

1. Synthesis of Racemic threo-3-Phenylisoserine Amide: This can be achieved through various established organic synthesis routes, often starting from commercially available materials like benzaldehyde and glycine derivatives.

2. Diastereomeric Salt Resolution: The resolution of the racemic threo-3-phenylisoserine amide is a crucial step to isolate the desired (2R,3S)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, in a suitable solvent like ethanol. The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization.[3]

3. Liberation and Hydrolysis of the Chiral Amide: The resolved (2R,3S)-3-phenylisoserine amide salt is then treated with a strong acid, such as hydrochloric acid, to liberate the free amide. Subsequent hydrolysis of the amide, typically under acidic conditions, yields (2R,3S)-3-phenylisoserine hydrochloride.[3]

4. Esterification: The final step is the esterification of (2R,3S)-3-phenylisoserine to its corresponding ethyl ester. This can be achieved through standard acid-catalyzed esterification (Fischer esterification) by reacting the amino acid with ethanol in the presence of a strong acid catalyst like gaseous HCl or sulfuric acid.[3]

Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis[3])

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

-

Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid in ethanol.

-

Reflux the suspension for a defined period (e.g., 2 hours) to ensure complete salt formation.

-

Cool the mixture to room temperature and stir for an additional hour to allow for complete crystallization of the less soluble diastereomeric salt.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Liberation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride

-

Suspend the obtained diastereomeric salt in ethanol.

-

Slowly add concentrated hydrochloric acid while maintaining a controlled temperature (e.g., around 45°C).

-

After the addition is complete, cool the mixture to 0°C and stir for at least one hour.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain (2R,3S)-3-phenylisoserine amide hydrochloride.

Step 3: Hydrolysis and Esterification to (2R,3S)-3-Phenylisoserine Ethyl Ester

-

Suspend (2R,3S)-3-phenylisoserine amide hydrochloride in absolute ethanol.

-

Saturate the suspension with dry hydrogen chloride gas at a low temperature (e.g., 0°C) and then heat the mixture at reflux for several hours to effect both hydrolysis of the amide and esterification of the resulting carboxylic acid.

-

Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (2R,3S)-3-phenylisoserine ethyl ester.

Analytical and Spectroscopic Characterization

Rigorous analytical and spectroscopic characterization is imperative to confirm the identity, purity, and stereochemical integrity of (2R,3S)-3-Phenylisoserine ethyl ester.

Chromatographic Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of (2R,3S)-3-Phenylisoserine ethyl ester. A suitable chiral stationary phase (CSP) is essential for the separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Illustrative Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiralpak® AD-H (or equivalent) |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

This method should effectively separate the (2R,3S) and (2S,3R) enantiomers, allowing for the accurate determination of the enantiomeric excess (ee).

Spectroscopic Analysis

Expected ¹H NMR Resonances (in CDCl₃):

-

Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

-

Aromatic protons: A multiplet in the region of 7.2-7.4 ppm.

-

Methine protons (C2-H and C3-H): Doublets or doublets of doublets in the range of 3.5-4.5 ppm. The coupling constant between these two protons is characteristic of the threo configuration.

-

Amine and Hydroxyl protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Resonances (in CDCl₃):

-

Ethyl group: Resonances around 14 ppm (CH₃) and 61 ppm (CH₂).

-

Aromatic carbons: Signals in the 125-140 ppm region.

-

Methine carbons (C2 and C3): Resonances in the 50-80 ppm range.

-

Carbonyl carbon (C1): A signal in the downfield region, typically around 170-175 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O stretching (ester and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 210.11 would be expected.

Conclusion

(2R,3S)-3-Phenylisoserine ethyl ester is a cornerstone chiral building block in the synthesis of some of the most important anticancer drugs used in modern medicine. Its stereoselective synthesis and rigorous characterization are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and the key analytical and spectroscopic methods for its characterization. This information is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, particularly those focused on the synthesis of complex natural products and their analogues.

References

-

Pharmaffiliates. (2R,3S)-3-Phenylisoserine Ethyl Ester. [Link]

-

PubChem. Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. [Link]

- Google P

- Google Patents. Process for the preparation of (2r,3s)

- Google Patents.

-

PubChem. Docetaxel. [Link]

Sources

The Unseen Backbone: A Technical Guide to the Biological Activity of (2r,3s)-3-Phenylisoserine Ethyl Ester Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of (2r,3s)-3-phenylisoserine ethyl ester analogues, a class of compounds forming the critical backbone of some of the most potent anticancer agents known to date. We will navigate through their synthesis, multifaceted biological activities, and the subtle structural modifications that dictate their efficacy. This document is designed not as a rigid protocol, but as a comprehensive resource to empower researchers in their quest for novel therapeutics.

The Central Role of the Phenylisoserine Scaffold

The (2r,3s)-3-phenylisoserine scaffold is most famously recognized as the C-13 side chain of Paclitaxel (Taxol®) and Docetaxel (Taxotere®), two blockbuster drugs in the oncology landscape.[1] This side chain is not merely a structural component; it is intrinsically linked to the profound biological activity of these taxanes.[2] Its primary role is to facilitate the binding of the drug to β-tubulin, a fundamental component of cellular microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for cell division and ultimately triggering programmed cell death, or apoptosis.[3]

Beyond its celebrated role in oncology, the phenylisoserine core has shown promise in other therapeutic areas, including as an antiviral and protease inhibitor, highlighting its versatility as a pharmacophore.[4][5]

Navigating the Synthetic Landscape

The stereospecific synthesis of (2r,3s)-3-phenylisoserine esters and their N-acyl analogues is a critical step in the development of taxane-based drugs and novel derivatives. A common and effective strategy involves the use of β-lactam intermediates.

Key Synthetic Strategy: The β-Lactam Approach

A widely adopted method for the asymmetric synthesis of the phenylisoserine side chain proceeds through the cyclocondensation of an ester enolate with an imine to form a β-lactam.[6] This intermediate can then be acylated and coupled to a protected baccatin III core to yield the final taxane analogue.

Here, we outline a representative synthetic workflow:

A key event in this pathway is the activation of caspase-9, an initiator caspase that is crucial for the mitochondrial (intrinsic) pathway of apoptosis. [7][8]The activation of caspase-9 is often preceded by the phosphorylation of the anti-apoptotic protein Bcl-2. [6]This phosphorylation can inactivate Bcl-2, tipping the cellular balance towards apoptosis. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell. [9]

Structure-Activity Relationship (SAR): Fine-Tuning for Potency

The biological activity of (2r,3s)-3-phenylisoserine analogues can be significantly influenced by modifications to the N-acyl and 3-phenyl groups. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents. [10]

| Modification | Position | Observation | Implication |

|---|---|---|---|

| Substitution on N-benzoyl group | N-acyl | Para-chloro substitution (p-Cl) resulted in activity comparable to the parent compound. [6] | The N-benzoyl ring can tolerate certain substitutions without significant loss of activity, offering opportunities for modulating physicochemical properties. |

| Substitution on 3-phenyl group | C-3' | Para-chloro substitution (p-Cl) also yielded an analogue with activity comparable to the parent compound. [6] | The 3-phenyl ring is another site amenable to modification for optimizing drug-like properties. |

| N-acyl group variation | N-acyl | N-thiocarbamate analogues have shown greater potency than the corresponding N-benzoyl compound in both tubulin polymerization and cytotoxicity assays. [11]| Exploring alternative N-acyl groups can lead to the discovery of more potent analogues. |

This table represents a summary of key SAR findings. The actual impact of a substitution can be cell line-dependent.

Essential Methodologies for Biological Evaluation

Rigorous and reproducible biological evaluation is the cornerstone of drug discovery. Here, we detail the protocols for three fundamental assays used to characterize the anticancer activity of (2r,3s)-3-phenylisoserine ethyl ester analogues.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test analogue for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice.

-

Reaction Setup: In a 96-well plate, combine the tubulin solution with a GTP-containing buffer and the test compound at various concentrations.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule formation.

-

Data Analysis: Compare the polymerization curves of treated samples to a negative control (vehicle) and a positive control (e.g., Paclitaxel for stabilizers, or colchicine for destabilizers).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI). The fluorescence intensity of the dye is directly proportional to the DNA content. An RNase treatment step is necessary to avoid staining of RNA. [13][14]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.

Beyond Cancer: Exploring Other Therapeutic Avenues

The versatility of the phenylisoserine scaffold extends beyond its application in oncology.

Antiviral Potential

Derivatives of phenylisoserine have been investigated for their ability to inhibit viral replication. For instance, certain analogues have shown inhibitory activity against the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus. [4]One study identified a phenylisoserine derivative with an IC50 value of 43 μM against the SARS-CoV 3CL R188I mutant protease. [4]This opens up an exciting avenue for the development of broad-spectrum antiviral agents.

Protease Inhibition

The phenylisoserine backbone has also been explored as a scaffold for the design of protease inhibitors. Proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them attractive drug targets. While research in this area is still emerging, the structural features of phenylisoserine make it a promising starting point for the development of inhibitors against various classes of proteases, including cysteine proteases. []

Conclusion and Future Directions

The (2r,3s)-3-phenylisoserine ethyl ester and its analogues represent a privileged scaffold in medicinal chemistry. Their profound impact on cancer chemotherapy is undeniable, and their potential in other therapeutic areas is beginning to be unveiled. The future of research in this field lies in the continued exploration of the vast chemical space around this core structure. By leveraging a deeper understanding of structure-activity relationships and the intricate molecular mechanisms of action, we can rationally design next-generation therapeutics with enhanced potency, improved selectivity, and a broader spectrum of activity. This guide serves as a foundational resource to aid in this critical endeavor.

References

-

Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor. [Link]

-

Apaf-1 and caspase-9 deficiency prevents apoptosis in a Bax-controlled pathway and promotes clonogenic survival during paclitaxel treatment. [Link]

-

Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis. [Link]

- Process for the preparation of (2R,3S)

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. [Link]

-

The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. [Link]

-

Paclitaxel-induced apoptosis depends on caspase-9. (A) Effects of... [Link]

-

Structure-activity relationships study at the 3'-N position of paclitaxel. Part 2: synthesis and biological evaluation of 3'-N-thiourea- and 3'-N-thiocarbamate-bearing paclitaxel analogues. [Link]

-

Antiviral agents active against influenza A viruses. [Link]

-

Proteases: nature's destroyers and the drugs that stop them. [Link]

-

Paclitaxel Triggers Cell Death Primarily via Caspase-independent Routes in the Non-Small Cell Lung Cancer Cell Line NCI-H4601. [Link]

-

Possible mechanisms of paclitaxel-induced apoptosis. [Link]

-

Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

-

Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. [Link]

-

Structure-activity relationships study at the 3'-N position of paclitaxel. Part 2: synthesis and biological evaluation of 3'-N-thiourea- and 3'-N-thiocarbamate-bearing paclitaxel analogues. [Link]

-

How Taxol/paclitaxel kills cancer cells. [Link]

-

Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. [Link]

-

Role of JNK activation in paclitaxel‑induced apoptosis in human head and neck squamous cell carcinoma. [Link]

-

Antivirals Targeting Polymerase Complex of Influenza Viruses. [Link]

-

Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

-

Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer. [Link]

-

Cell Cycle Analysis. [Link]

-

Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition. [Link]

-

Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m. [Link]

-

CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. [Link]

-

Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. [Link]

-

Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

-

Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

Sources

- 1. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. stemcell.com [stemcell.com]

- 4. Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apaf-1 and caspase-9 deficiency prevents apoptosis in a Bax-controlled pathway and promotes clonogenic survival during paclitaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships study at the 3'-N position of paclitaxel. Part 2: synthesis and biological evaluation of 3'-N-thiourea- and 3'-N-thiocarbamate-bearing paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [snv63.ru]

- 13. researchgate.net [researchgate.net]

- 14. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

A Technical Guide to the Physical Properties of (2r,3s)-3-Phenylisoserine Ethyl Ester: Melting Point and Solubility

Abstract

This technical guide provides an in-depth examination of the critical physical properties of (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS No. 143615-00-3), specifically its melting point and solubility profile. As a key chiral intermediate in the semi-synthesis of widely used chemotherapeutic agents like paclitaxel (Taxol®) and docetaxel (Taxotere®), a thorough understanding of its physicochemical characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This document outlines the theoretical basis for these properties, presents available data, and details robust, field-proven experimental protocols for their accurate determination in a laboratory setting. The methodologies described are grounded in authoritative standards, including United States Pharmacopeia (USP) guidelines, to ensure scientific integrity and reproducibility.

Introduction

(2R,3S)-3-Phenylisoserine Ethyl Ester is a non-proteinogenic amino acid derivative whose structure forms an essential side chain of the complex diterpenoid, paclitaxel. The precise stereochemistry and purity of this precursor are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Physical properties such as melting point and solubility are not merely data points; they are fundamental indicators of purity, polymorphic form, and processability. An accurate melting point confirms the identity and crystalline integrity of a batch, while a well-defined solubility profile is essential for designing efficient reaction, purification, and crystallization steps. This guide serves as a practical resource for professionals in the drug development pipeline, offering both foundational knowledge and actionable laboratory protocols.

Section 1: Melting Point Analysis

The transition from a solid to a liquid state, or melting, is a definitive physical property of a pure crystalline compound. For pharmaceutical intermediates, the melting point serves as a crucial quality control benchmark.

Theoretical Background: The Scientific Rationale

A pure, crystalline organic solid typically exhibits a sharp and characteristic melting point, often within a narrow range of 0.5–1.0°C. This is because the molecules are arranged in a highly ordered crystal lattice, and a specific amount of thermal energy is required to overcome these uniform intermolecular forces simultaneously.

The presence of even small amounts of miscible impurities disrupts this crystal lattice. This disruption lowers the energy required to break the lattice structure, resulting in a melting point depression . Furthermore, the melting process occurs over a broader temperature range because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process. Therefore, observing a wide melting range is a strong indicator of an impure substance.

Reported Data for (2R,3S)-3-Phenylisoserine Ethyl Ester

Commercial suppliers characterize (2R,3S)-3-Phenylisoserine Ethyl Ester as a white solid, though a precise melting point is not consistently reported in publicly available safety data sheets or chemical encyclopedias.[1] One database lists a melting point of 162-163°C for a related N-benzoyl ethyl ester derivative, but this is not the target compound.[2] The absence of a universally cited value underscores the importance of empirical determination for each synthesized batch.

| Property | Reported Value | Source |

| Appearance | White Solid | Pharmaffiliates[1] |

| Melting Point | Data not available in reviewed literature | - |

Experimental Protocol for Melting Point Determination (USP <741> Capillary Method)

This protocol is a self-validating system for determining the melting range, grounded in the widely accepted United States Pharmacopeia (USP) General Chapter <741> methodology.[3][4]

Objective: To accurately determine the melting range of a sample, defined as the temperature from the onset of melting (first appearance of liquid) to the clear point (complete liquefaction).

Materials:

-

Melting point apparatus (e.g., SRS OptiMelt, Thomas-Hoover Uni-Melt)

-

Melting point capillary tubes (0.8–1.2 mm internal diameter)[5]

-

Sample of (2R,3S)-3-Phenylisoserine Ethyl Ester, finely powdered and thoroughly dried

-

Certified reference standards for calibration (e.g., USP Vanillin, Caffeine)

Step-by-Step Methodology:

-

Instrument Calibration: Before analysis, verify the instrument's accuracy using two USP-traceable reference standards that bracket the expected melting point of the sample. The measured values must fall within the certified tolerance range of the standards.[6] This step ensures the trustworthiness of the data generated.

-

Sample Preparation:

-

Place a small amount of the compound onto a clean, dry watch glass. If the sample is not already a fine powder, gently pulverize it using a spatula. This ensures uniform packing and efficient heat transfer.

-

Load the sample into a capillary tube by tapping the open end into the powder.

-

Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5–3.5 mm is achieved.[4] An improperly packed sample can lead to inaccurate readings due to air pockets.

-

-

Determination:

-

Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point.

-

Once the starting temperature is stable, place the capillary tube into the heating block.

-

Set the heating ramp rate to 1°C per minute.[6][7] A slow ramp rate is critical near the melting point to allow the thermometer and the sample to be in thermal equilibrium, ensuring an accurate reading.

-

Record T_onset: Observe the sample closely. The temperature at which the column of solid is first observed to collapse or the first droplet of liquid appears is the onset of melting.

-

Record T_clear: Continue heating and record the temperature at which the last solid particle melts, resulting in a completely clear liquid.

-

-

Reporting: Report the result as a range: "Melting Range: T_onset – T_clear". For a pure compound, this range should be narrow.

Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical flow of the protocol, emphasizing decision points and quality control steps.

Caption: Workflow for USP-compliant melting point determination.

Section 2: Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature to form a saturated solution. This parameter is fundamental to drug development, influencing everything from reaction kinetics to bioavailability.[8]

Theoretical Background: The Scientific Rationale

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecular structure of (2R,3S)-3-Phenylisoserine Ethyl Ester contains several functional groups that dictate its solubility:

-

Phenyl Group: A large, non-polar aromatic ring that favors solubility in non-polar organic solvents (e.g., toluene, hexanes).

-

Ethyl Ester Group: Provides some polarity and potential for hydrogen bond acceptance, but is generally considered lipophilic.

-

Hydroxyl (-OH) and Amine (-NH2) Groups: These are polar, hydrophilic groups capable of forming strong hydrogen bonds with polar protic solvents (e.g., water, methanol, ethanol).

The interplay of these groups suggests that the compound will exhibit moderate to good solubility in polar organic solvents like ethyl acetate, acetone, and lower-chain alcohols, and limited solubility in highly non-polar solvents or water.

Reported and Expected Solubility

Direct quantitative solubility data for (2R,3S)-3-Phenylisoserine Ethyl Ester is sparse in the literature. However, data on related compounds and the structural analysis above allow for a predictive assessment. For instance, the hydrochloride salt of the parent acid is highly soluble in DMSO.[9]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to High | Hydrogen bonding with -OH and -NH2 groups. |

| Polar Aprotic | Ethyl Acetate, Acetone, Chloroform | Good to High | Dipole-dipole interactions with the ester and polar groups.[2] |

| Non-Polar | Toluene, Hexane | Low to Moderate | Favorable interaction with the phenyl ring, but opposed by polar groups. |

| Aqueous | Water, PBS Buffer | Very Low | The large non-polar phenyl and ethyl groups dominate the hydrophilic character of the -OH and -NH2 groups. |

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium.[10][11]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound: (2R,3S)-3-Phenylisoserine Ethyl Ester

-

Selected solvent(s)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached.[11]

-

Equilibration: Add a known volume of the desired solvent to the vial. Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[12] Allow the mixture to shake for a sufficient duration to reach equilibrium. A typical time is 18-24 hours, but this should be confirmed by time-point sampling (e.g., at 18, 24, and 48 hours) to ensure the concentration has plateaued.[10][13]

-

Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. To remove all undissolved solids, centrifuge the vial at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE). This step is crucial to avoid artificially high concentration readings from suspended microparticles.[14]

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) and determine its concentration by interpolating from the calibration curve.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final result in units such as mg/mL or µg/mL.

Visualization: Shake-Flask Solubility Workflow

This diagram outlines the systematic process for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask solubility determination method.

References

-

Supporting Information for Iron-Catalyzed α-Hydroxylation of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2R,3S)-3-Phenylisoserine Ethyl Ester. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

United States Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

ChemBK. (n.d.). Benzenepropanoic acid, b-(benzoylamino)-a-hydroxy-, ethyl ester, (aR,bS)-. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. uspbpep.com [uspbpep.com]

- 4. thinksrs.com [thinksrs.com]

- 5. scribd.com [scribd.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. drugfuture.com [drugfuture.com]

- 8. physchemres.org [physchemres.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Biological Mechanism of (2R,3S)-3-Phenylisoserine Ethyl Ester and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The (2R,3S)-3-phenylisoserine scaffold is a cornerstone pharmacophore in modern oncology, most notably as the essential C-13 side chain of the highly successful chemotherapeutic agent, paclitaxel (Taxol®). While the ethyl ester form itself is primarily a synthetic intermediate, its core structure is critical for the potent biological activity of paclitaxel and its analogues.[1][2] This technical guide provides an in-depth exploration of the mechanism of action, moving from the fundamental molecular interaction with tubulin to the complex downstream signaling cascades that culminate in apoptotic cell death. We will detail the pivotal role of the phenylisoserine side chain in microtubule stabilization, the subsequent induction of mitotic arrest, and the intricate network of signaling pathways—including the Bcl-2 family and MAP kinases—that are consequently activated. Furthermore, this guide furnishes field-proven, step-by-step protocols for key assays essential for studying these mechanisms in a research setting.

The Core Moiety: From Phenylisoserine to a Potent Antimicrotubule Agent

(2R,3S)-3-Phenylisoserine ethyl ester serves as a crucial building block in the semi-synthesis of paclitaxel.[3] The N-benzoyl-(2R,3S)-3-phenylisoserine side chain, once coupled to the baccatin III core, is indispensable for the potent cytotoxic activity of the final compound.[1] Structure-activity relationship studies have unequivocally demonstrated that this side chain, particularly the (2R,3S) stereochemistry and the 2'-hydroxyl group, is a primary determinant of binding affinity to the microtubule target.[4][5] The 2'-hydroxyl group, for instance, forms a critical hydrogen bond with the D26 residue of β-tubulin, an interaction that significantly stabilizes the drug-receptor complex.[4]

Primary Mechanism of Action: Hyperstabilization of Microtubules

The central mechanism of paclitaxel's antitumor activity is its unique ability to disrupt microtubule dynamics. Unlike other agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit within assembled microtubules, effectively acting as a molecular "glue."[6] This binding event promotes the polymerization of tubulin dimers and hyperstabilizes the resulting microtubule polymer, rendering it resistant to depolymerization.[7]

This action has two profound consequences for the cell:

-

Suppression of Dynamic Instability: Microtubules are inherently dynamic structures, constantly undergoing phases of growth and shrinkage—a property known as dynamic instability, which is vital for their cellular functions. Paclitaxel potently suppresses these dynamics.[8]

-

Formation of Non-functional Microtubule Bundles: The stabilization leads to the accumulation of aberrant bundles of microtubules within the cell.

These stabilized, non-functional microtubules are incapable of forming a proper mitotic spindle, the intricate machinery required to segregate chromosomes during cell division. Consequently, the cell is unable to progress from metaphase to anaphase, leading to a sustained arrest in the G2/M phase of the cell cycle.[9]

Quantitative Impact on Microtubule Dynamics

The stabilizing effect of paclitaxel has been quantified by observing individual microtubules in living cells. These studies provide a clear picture of how profoundly the drug alters their behavior.

| Parameter | Cell Line | Treatment Concentration | Observed Effect | Reference |

| Shortening Rate | Caov-3 (ovarian) | 30–100 nM | 32% inhibition | [8][10] |

| A-498 (kidney) | 30–100 nM | 26% inhibition | [8][10] | |

| Growing Rate | Caov-3 (ovarian) | 30–100 nM | 24% inhibition | [8][10] |

| A-498 (kidney) | 30–100 nM | 18% inhibition | [8][10] | |

| Dynamicity | Caov-3 (ovarian) | 30–100 nM | 31% inhibition | [8][10] |

| A-498 (kidney) | 30–100 nM | 63% inhibition | [8][10] |

Table 1: Summary of quantitative data on the effects of paclitaxel on microtubule dynamics in human tumor cell lines.

The Bridge to Apoptosis: Signaling from Mitotic Arrest

Prolonged mitotic arrest acts as a potent stress signal that triggers the cell's intrinsic apoptotic machinery. This programmed cell death is the ultimate cause of paclitaxel's cytotoxicity. The transition from mitotic block to apoptosis is orchestrated by a complex network of signaling pathways.

The Role of the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.[11] They consist of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The anti-apoptotic function of Bcl-2 can be inactivated by phosphorylation. Paclitaxel treatment leads to the phosphorylation of Bcl-2, which is a key step in initiating apoptosis.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK superfamily, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial stress-response pathways that are activated by paclitaxel.[13][14][15]

-

JNK Pathway: The activation of JNK is a critical link between microtubule damage and the apoptotic machinery.[16] Activated JNK translocates to the mitochondria where it is directly involved in the phosphorylation of Bcl-2, thereby neutralizing its protective function.[12][16]

-

p38 and ERK Pathways: Both p38 and ERK are also activated in response to paclitaxel-induced stress and contribute to the apoptotic signal.[14][17] These kinases can promote the activation of pro-apoptotic proteins and are essential for the full execution of the apoptotic program.[14]

The p53 Pathway: A Bifurcated Response

The tumor suppressor protein p53, often termed the "guardian of the genome," can also play a role in paclitaxel-induced apoptosis, though its involvement is context-dependent. Studies have shown that paclitaxel can induce both p53-dependent and p53-independent apoptotic pathways.[9][18] In cells with functional p53, paclitaxel-induced DNA damage can lead to p53 activation and the transcription of pro-apoptotic genes.[9][19] However, paclitaxel remains effective in many cancer cells with mutated or deleted p53, highlighting the robustness of the p53-independent mechanisms driven by mitotic arrest and MAPK signaling.[18]

Signaling Pathway Overview

Caption: Paclitaxel's mechanism of action from microtubule binding to apoptosis.

Experimental Protocols for Mechanistic Investigation

To rigorously study the effects of paclitaxel or novel phenylisoserine derivatives, a series of well-established assays are required. The following protocols provide a validated framework for these investigations.

In Vitro Microtubule Polymerization Assay (Turbidity)

This assay directly measures the primary effect of paclitaxel on its target by monitoring microtubule assembly in real-time. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

Principle: Light scattering at 340 nm is proportional to the mass of microtubule polymer formed. Stabilizing agents like paclitaxel will increase the rate and extent of polymerization.

Methodology:

-

Reagent Preparation:

-

Tubulin: Reconstitute purified tubulin (porcine brain, >99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[20] Keep concentrated and use within one hour of thawing.

-

GTP Stock: Prepare a 100 mM GTP stock solution and store at -80°C.

-

Paclitaxel Stock: Dissolve paclitaxel in DMSO to create a 1-2 mM stock solution. Store at -20°C.

-

-

Assay Setup (96-well half-area plate):

-

On ice, prepare the reaction mix. For a final volume of 100 µL, combine tubulin (to a final concentration of 3 mg/mL), GTP (to a final concentration of 1 mM), and general tubulin buffer.[21]

-

Add the test compound (paclitaxel or derivative) or vehicle control (DMSO) to the appropriate wells.

-

Add the tubulin/GTP mix to the wells containing the test compound.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time.

-

Compare the polymerization curves of treated samples to the vehicle control. Look for a shorter lag phase, an increased Vmax (rate of polymerization), and a higher final OD, all of which indicate microtubule stabilization.[21]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester [cymitquimica.com]

- 3. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Oncology Letters [spandidos-publications.com]

- 12. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JNK is associated with Bcl-2 and PP1 in mitochondria: paclitaxel induces its activation and its association with the phosphorylated form of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. International Journal of Molecular Medicine [spandidos-publications.com]

- 18. Sensitivity to paclitaxel is not related to p53-dependent apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Medicine Reports [spandidos-publications.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. interchim.fr [interchim.fr]

Methodological & Application

Application Notes & Protocols: (2R,3S)-3-Phenylisoserine Ethyl Ester as a Pivotal Chiral Intermediate in the Semi-Synthesis of Taxol® (Paclitaxel)

Executive Summary: The Critical Role of the C-13 Side Chain

Paclitaxel (Taxol®), a complex diterpenoid first isolated from the bark of the Pacific yew tree (Taxus brevifolia), stands as one of the most significant anticancer agents ever developed.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of cell division and subsequent apoptosis in cancer cells.[3] The biological activity of paclitaxel is critically dependent on the ester side chain at the C-13 position of its baccatin III core.[4] This side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, must possess precise stereochemistry to ensure potent antitumor efficacy.

Given the scarcity of the natural source and the complexity of total synthesis, commercial production of paclitaxel relies heavily on semi-synthesis.[4][5] This approach involves the coupling of a readily available precursor, baccatin III (often extracted from the needles of more common yew species), with a synthetically prepared C-13 side chain.[6] (2R,3S)-3-Phenylisoserine ethyl ester is a premier chiral intermediate for this purpose, serving as a versatile and efficient building block for the construction of the vital side chain.[7]

These application notes provide a detailed guide for researchers and drug development professionals on the synthesis, purification, characterization, and subsequent coupling of (2R,3S)-3-Phenylisoserine ethyl ester in the context of paclitaxel semi-synthesis.

Physicochemical Properties and Specifications

The integrity of the final active pharmaceutical ingredient (API) begins with well-characterized starting materials. (2R,3S)-3-Phenylisoserine ethyl ester is a white solid with specific physical and chemical properties that must be verified before use.

| Property | Value | Source |

| IUPAC Name | Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | [7] |

| Synonyms | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropionic Acid Ethyl Ester | [7] |

| CAS Number | 143615-00-3 | [7] |

| Molecular Formula | C₁₁H₁₅NO₃ | [7] |

| Molecular Weight | 209.25 g/mol | [7] |

| Appearance | White Solid | [7] |

| Storage | 2-8°C, Refrigerator | [7][8] |

Synthesis of the Chiral Intermediate: An Enzymatic Resolution Approach

While numerous strategies exist for the synthesis of the paclitaxel side chain, including asymmetric epoxidation and enolate-imine cyclocondensation, enzymatic resolution offers an efficient and highly enantioselective route.[4][9][10] The following protocol details a lipase-catalyzed hydrolysis for resolving a racemic mixture, a method valued for its high selectivity and environmentally benign reaction conditions.

Expert Rationale:

The choice of an enzymatic strategy is deliberate. Lipases, such as that from Burkholderia cepacia (formerly Pseudomonas cepacia), can exhibit remarkable enantioselectivity (E >200), meaning they selectively catalyze a reaction on one enantiomer in a racemic mixture while leaving the other largely untouched.[9] This provides a direct pathway to obtaining the desired enantiomerically pure acid, which can then be re-esterified to yield the target ethyl ester. This method avoids the use of expensive chiral auxiliaries or metal catalysts that may require complex removal steps.

Workflow for Synthesis via Enzymatic Resolution

Caption: Workflow for enzymatic resolution synthesis.

Detailed Protocol: Synthesis of (2R,3S)-3-Phenylisoserine Ethyl Ester

Materials:

-

Racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate

-

Immobilized Lipase from Burkholderia cepacia (Lipase PS-IM)

-

Diisopropyl ether (iPr₂O), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), 1M and concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Rotary evaporator, magnetic stirrer, separation funnel, standard glassware

Procedure:

-

Enzymatic Hydrolysis:

-

In a round-bottom flask, suspend racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate (1 equivalent) in diisopropyl ether.

-

Add immobilized Lipase PS-IM (by weight, typically 10-20% of substrate).

-

Add a controlled amount of water (e.g., 1.1 equivalents) to act as the nucleophile.

-

Stir the suspension at 50°C and monitor the reaction progress by chiral HPLC. The reaction is typically complete when ~50% conversion is reached, indicating complete hydrolysis of one enantiomer.

-

-

Enzyme Removal and Separation:

-

Cool the reaction mixture to room temperature.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Transfer the filtrate to a separation funnel.

-

Extract the unreacted (2R,3S)-ethyl ester from the (2S,3R)-carboxylic acid product using a saturated sodium bicarbonate solution. The acid will move to the aqueous phase as its sodium salt, while the desired ester remains in the organic phase.

-

Separate the layers. Repeat the aqueous extraction 2-3 times to ensure complete separation.

-

-

Isolation of (2R,3S)-Ethyl Ester:

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is enantiomerically enriched (2R,3S)-3-Phenylisoserine ethyl ester. Further purification can be achieved by column chromatography if necessary.

-

-

Optional: Conversion of the Undesired Enantiomer:

-

To improve overall yield, the aqueous phase containing the (2S,3R)-carboxylic acid salt can be acidified with 1M HCl to pH 1-2.

-

Extract the free acid with ethyl acetate.

-

Dry the organic phase over Na₂SO₄ and concentrate to yield the (2S,3R)-acid.

-

This acid can be esterified using ethanol and a catalytic amount of concentrated HCl under reflux to produce the (2S,3R)-ethyl ester, which could potentially be racemized and recycled.

-

Coupling to the Baccatin III Core: The β-Lactam Synthon Method

The attachment of the C-13 side chain to the paclitaxel core is a cornerstone of semi-synthesis. The Ojima-Holton β-lactam method is a highly effective and widely adopted strategy.[11][12] This involves the coupling of a protected baccatin III derivative with a chiral β-lactam, which serves as an activated form of the phenylisoserine side chain. The β-lactam itself is readily synthesized from (2R,3S)-3-Phenylisoserine ethyl ester.

Expert Rationale:

The use of a β-lactam is mechanistically elegant. The strained four-membered ring is susceptible to nucleophilic attack by the C-13 hydroxyl group of the baccatin core. This ring-opening acylation is highly efficient. Protecting the C-7 hydroxyl of baccatin III (e.g., as a triethylsilyl (TES) ether) is crucial to prevent side reactions, as the C-13 hydroxyl is sterically hindered and less reactive.[3] The use of a strong base like lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi) is required to deprotonate the sterically encumbered C-13 hydroxyl to form the alkoxide nucleophile.

Workflow for Side-Chain Coupling

Caption: Ojima-Holton β-Lactam coupling workflow.

Detailed Protocol: Coupling to 7-TES-Baccatin III

Materials:

-

N-Benzoyl-(3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (the β-lactam, prepared from the title intermediate)

-

7-TES-Baccatin III

-

Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrofluoric acid-pyridine complex (HF-Pyridine)

-

Acetonitrile (ACN)

-

Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, low-temperature bath.

Procedure:

-

Preparation of the C-13 Alkoxide:

-

To a flame-dried, argon-purged flask, add 7-TES-Baccatin III (1 equivalent).

-

Dissolve in anhydrous THF and cool the solution to -40°C.

-

Slowly add LiHMDS solution (1.1 equivalents) dropwise via syringe.

-

Stir the mixture at -40°C for 30-45 minutes to ensure complete formation of the lithium alkoxide at the C-13 position.

-

-

Coupling Reaction:

-

In a separate dry flask, dissolve the chiral N-benzoyl β-lactam (1.5-2.0 equivalents) in anhydrous THF.

-

Slowly add the β-lactam solution to the cold alkoxide solution via cannula or syringe.

-

Allow the reaction to stir at -40°C for 1 hour, then warm to 0°C and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC or LC-MS for the consumption of the baccatin derivative.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

-

Workup and Isolation:

-

Dilute the mixture with ethyl acetate and transfer to a separation funnel.

-

Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting protected paclitaxel intermediate by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

-

-

Deprotection:

-

Dissolve the purified intermediate in a mixture of acetonitrile and pyridine in a plastic vial (as HF reacts with glass).

-

Cool the solution to 0°C.

-

Carefully add HF-Pyridine complex dropwise.

-

Stir the reaction at 0°C until the deprotection is complete (monitor by TLC/LC-MS).

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

-

Purify the final product, paclitaxel, by recrystallization or chromatography.

-

Quality Control: Ensuring Purity and Stereochemical Integrity

The clinical success of paclitaxel is contingent on its purity and correct stereochemistry. The (2R,3S) configuration of the side chain is paramount. Therefore, rigorous analytical characterization of the phenylisoserine intermediate is a non-negotiable step.[13]

| Parameter | Specification | Analytical Method |

| Purity | ≥ 99.0% | HPLC-UV |

| Enantiomeric Excess (ee) | ≥ 99.5% | Chiral HPLC |

| Identity | Conforms to reference | ¹H NMR, ¹³C NMR, MS |

| Residual Solvents | Within ICH limits | GC-HS |

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the intermediate. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for precise quantification.[13]

Instrumentation and Consumables:

-

HPLC system with a UV detector (set to an appropriate wavelength, e.g., 230 nm).

-

Chiral Column: A column with an amylose-based CSP, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), is often effective.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a ratio like 90:10 (v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Accurately weigh ~5 mg of the (2R,3S)-3-Phenylisoserine ethyl ester sample and dissolve it in 5 mL of the mobile phase to get a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.[13]

Analysis:

-

Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Record the chromatogram. The two enantiomers should appear as distinct peaks.

-

Identify the peaks corresponding to the (2R,3S) and (2S,3R) enantiomers (this requires running a standard or a racemic mixture).

-

Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (Area(2R,3S) - Area(2S,3R)) / (Area(2R,3S) + Area(2S,3R)) ] x 100[13]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Enzymatic Resolution | - Inactive enzyme.- Incorrect solvent or temperature.- Insufficient water for hydrolysis. | - Use fresh, properly stored enzyme.- Optimize temperature and ensure use of a non-polar solvent like iPr₂O or MTBE.- Ensure at least one equivalent of water is present. |

| Poor Enantioselectivity (Low ee) | - Reaction run for too long, leading to hydrolysis of the desired enantiomer.- Non-optimal temperature. | - Monitor the reaction closely and stop at ~50% conversion.- Perform a temperature optimization study (e.g., 30-60°C). |

| Failed or Low-Yield Coupling Reaction | - Incomplete deprotonation of baccatin III.- Moisture in the reaction.- Deactivated β-lactam. | - Ensure the base (LiHMDS/n-BuLi) is fresh and accurately titrated.- Use rigorously dried glassware and anhydrous solvents.- Use freshly prepared or properly stored β-lactam. |

| Formation of Side Products during Coupling | - Deprotonation at C-7 instead of C-13.- Epimerization. | - Ensure the C-7 hydroxyl is properly protected (e.g., with TES).- Maintain low reaction temperatures (-40°C or below) during deprotonation and coupling. |

| Incomplete Deprotection of TES Group | - Insufficient HF-Pyridine.- Short reaction time. | - Increase the equivalents of HF-Pyridine.- Increase reaction time, monitoring carefully by TLC/LC-MS to avoid degradation. |

References

- US Patent US8106231B2.Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.

-

Kingston, D. G. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. [Link]

- US Patent US6020174A.Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine.

-

PubChem. N-Benzoyl-3-phenylisoserine, (2R,3S)-. National Institutes of Health. [Link]

-

Georg, G. I., et al. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. PubMed. [Link]

-

Kingston, D. G., et al. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. National Institutes of Health. [Link]

-

ResearchGate. Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. ResearchGate. [Link]

-

Chemical Reviews. Strategies and Lessons Learned from Total Synthesis of Taxol. ACS Publications. [Link]

-

ResearchGate. A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. ResearchGate. [Link]

-

Wikipedia. Holton Taxol total synthesis. Wikipedia. [Link]

-

The Journal of Organic Chemistry. Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-.beta.-lactams through chiral ester enolate-imine cyclocondensation. ACS Publications. [Link]

-

Zhang, S., et al. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health. [Link]

-

Grokipedia. Holton Taxol total synthesis. Grokipedia. [Link]

-

Pharmaffiliates. (2R,3S)-3-Phenylisoserine Ethyl Ester. Pharmaffiliates. [Link]

-

ResearchGate. Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI 2 -Mediated Cyclization. ResearchGate. [Link]

-

YouTube. Lecture 47: Total synthesis of Taxol (Holton). YouTube. [Link]

-

Ingenta Connect. Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Ingenta Connect. [Link]

-

Wikipedia. Paclitaxel total synthesis. Wikipedia. [Link]

-

ResearchGate. Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. [Link]

-

Baran, P. S., et al. Two-Phase Synthesis of Taxol®. National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Guide to the Synthesis of Taxol® Analogues via Modified Phenylisoserine Side Chains

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the semi-synthesis of Taxol® (paclitaxel) analogues focusing on the strategic modification of the C13 phenylisoserine side chain. Paclitaxel is a cornerstone of chemotherapy, acting as a potent microtubule stabilizer.[1][2] The C13 side chain is a critical determinant of its bioactivity, making it a prime target for chemical modification to enhance therapeutic properties such as potency, aqueous solubility, and efficacy against drug-resistant cancer cell lines.[1][3][4][5] This guide elucidates the underlying structure-activity relationships (SAR), details robust synthetic protocols for side-chain precursors, describes key coupling methodologies to the baccatin III core, and outlines characterization techniques. By explaining the causality behind experimental choices, these protocols are designed to be both instructional and adaptable for the development of novel taxane-based therapeutics.

Introduction: The Rationale for Side-Chain Modification

Paclitaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, which arrests the cell cycle by disrupting normal microtubule dynamics.[1][6] Extensive research has established that the N-benzoyl-β-phenylisoserine side chain at the C13 position of the taxane core is indispensable for this activity.[1][3] However, the clinical utility of paclitaxel is hampered by issues such as poor water solubility, inherent and acquired drug resistance, and significant side effects.

The synthesis of analogues with modified side chains is a proven strategy to address these limitations. Key objectives include:

-

Exploring Structure-Activity Relationships (SAR): To understand the precise interactions between the side chain and the tubulin binding pocket.[3]

-

Improving Pharmacokinetic Properties: To enhance solubility and bioavailability.

-

Overcoming Drug Resistance: To design molecules that evade resistance mechanisms, such as P-glycoprotein efflux pumps.

-

Enhancing Potency: To develop analogues with superior cytotoxic activity compared to the parent compound.

This guide focuses on the semi-synthesis from Baccatin III , a readily available precursor isolated from the needles of the yew tree (Taxus species), which provides a practical and scalable route to novel Taxol analogues.[5][7][8][9]

The General Semi-Synthetic Workflow

The convergent semi-synthesis of Taxol analogues from baccatin III is a multi-step process that hinges on the successful synthesis of a modified side chain and its efficient esterification to the sterically hindered C13 hydroxyl group of the taxane core.

Figure 1: General workflow for the semi-synthesis of Taxol analogues.

Synthesis of Modified Phenylisoserine Precursors: The β-Lactam Method

The most versatile and widely adopted strategy for synthesizing the Taxol side chain is the β-lactam synthon method , pioneered by Ojima and Holton.[10][11] This approach involves an ester enolate-imine cyclocondensation to produce a 3-hydroxy-4-aryl-2-azetidinone (β-lactam), which serves as a chiral precursor for the side chain.[6] Modifications are readily introduced by varying the reactants.

-

Causality: The β-lactam is an ideal intermediate because it is a "spring-loaded" acylating agent. The ring strain of the four-membered ring facilitates its opening by the C13 alkoxide of baccatin III, enabling efficient esterification at a sterically congested site where standard methods often fail.[12]

Protocol 1: Synthesis of a Modified β-Lactam

This protocol describes the synthesis of (3R,4S)-3-hydroxy-4-(p-chlorophenyl)-1-(p-chlorobenzoyl)-2-azetidinone, a precursor for an analogue with modifications at both the C3' phenyl and N-benzoyl positions.[6]

Materials:

-

p-Chlorobenzaldehyde

-

p-Chloroaniline

-

Acetic Anhydride

-

Lithium diisopropylamide (LDA)

-

(S)-(-)-N-benzyl-α-methylbenzylamine (as chiral auxiliary)

-

Dry Tetrahydrofuran (THF)

-

p-Chlorobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Imine Formation:

-

To a solution of p-chlorobenzaldehyde (1.0 eq) in dry DCM, add p-chloroaniline (1.0 eq).

-

Stir the mixture at room temperature for 4-6 hours over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude imine. Use directly in the next step.

-

Rationale: This standard condensation forms the C=N bond necessary for the subsequent cyclocondensation.

-

-

Enolate Formation & Cyclocondensation (Asymmetric Induction):

-

In a separate flask under an argon atmosphere, prepare a solution of the chiral auxiliary (2.2 eq) in dry THF and cool to -78 °C.

-

Slowly add n-butyllithium (2.1 eq) to form the lithium amide base.

-

Add acetic anhydride (1.0 eq) to generate the chiral lithium enolate.

-

Slowly add a solution of the imine from Step 1 in dry THF to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by silica gel chromatography to obtain the chiral 3-hydroxy-4-(p-chlorophenyl)-2-azetidinone.

-

Rationale: The chiral auxiliary directs the stereochemical outcome of the [2+2] cycloaddition, ensuring the desired (3R, 4S) configuration crucial for biological activity.[6]

-

-

N-Acylation:

-

Dissolve the purified β-lactam (1.0 eq) in dry DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the slow addition of p-chlorobenzoyl chloride (1.2 eq).

-

Stir the reaction at room temperature for 3-5 hours until TLC indicates completion.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, concentrate, and recrystallize to obtain the final N-acyl β-lactam precursor.

-

Figure 2: Synthesis of a modified N-acyl-β-lactam.

Coupling of the Side Chain to Protected Baccatin III

The esterification at C13 is the pivotal step connecting the synthetic side chain to the natural product core. Due to steric hindrance, this requires highly reactive species.

Protocol 2: β-Lactam Coupling to 7-TES-Baccatin III

This protocol details the coupling of the synthesized N-acyl β-lactam to 7-(triethylsilyl)baccatin III.

Materials:

-

7-TES-Baccatin III (Prepared by reacting Baccatin III with TESCl and pyridine)

-

N-acyl β-lactam from Protocol 1

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium hexamethyldisilazide (LHMDS)

-

Dry Tetrahydrofuran (THF)

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine

Procedure:

-

Core Activation:

-

To a solution of 7-TES-Baccatin III (1.0 eq) in dry THF at -20 °C under argon, add NaH (1.5 eq) portion-wise.

-

Stir the mixture for 30-45 minutes at 0 °C to form the C13 sodium alkoxide.

-

Rationale: Deprotonation of the C13 hydroxyl with a strong, non-nucleophilic base generates a potent nucleophile required to open the strained β-lactam ring.[8]

-

-

Coupling Reaction:

-

In a separate flask, dissolve the N-acyl β-lactam (1.5 eq) in a minimal amount of dry THF.

-

Add the β-lactam solution dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Rationale: The C13 alkoxide attacks the carbonyl carbon of the β-lactam, leading to ring opening and formation of the desired ester linkage.[6]

-

-

Work-up and Purification:

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the protected Taxol analogue.

-

Deprotection and Final Analogue Isolation

The final step is the removal of the C7 protecting group to reveal the free hydroxyl, which is important for activity.

Protocol 3: Triethylsilyl (TES) Group Deprotection

Materials:

-

Protected Taxol analogue from Protocol 2

-

Hydrofluoric acid-pyridine complex (HF-Pyridine)

-

Acetonitrile (ACN) and Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Deprotection Reaction:

-

Dissolve the protected analogue (1.0 eq) in a mixture of ACN and pyridine at 0 °C in a plastic vial.

-

Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

-

Slowly add HF-Pyridine (3.0-5.0 eq) to the solution.

-

Stir the reaction at 0 °C for 8-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

-

Extract the product with DCM or ethyl acetate.

-